molecular formula C12H16N2O3 B3316338 2-(5-amino-2-methoxyphenoxy)-N-cyclopropylacetamide CAS No. 953746-58-2

2-(5-amino-2-methoxyphenoxy)-N-cyclopropylacetamide

Cat. No.: B3316338
CAS No.: 953746-58-2
M. Wt: 236.27 g/mol
InChI Key: GYCSEZDLCKNECW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Amino-2-methoxyphenoxy)-N-cyclopropylacetamide is an acetamide derivative featuring a cyclopropylamine group linked to a phenoxy-acetamide scaffold substituted with methoxy and amino groups at the 2- and 5-positions of the phenyl ring, respectively. Its structural complexity and functional groups make it a candidate for comparison with related derivatives in terms of synthesis, physicochemical properties, and bioactivity .

Properties

IUPAC Name

2-(5-amino-2-methoxyphenoxy)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-16-10-5-2-8(13)6-11(10)17-7-12(15)14-9-3-4-9/h2,5-6,9H,3-4,7,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCSEZDLCKNECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)OCC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-2-methoxyphenoxy)-N-cyclopropylacetamide typically involves multiple steps. One common route starts with the preparation of 5-amino-2-methoxyphenol, which is then reacted with chloroacetic acid to form 2-(5-amino-2-methoxyphenoxy)acetic acid. This intermediate is subsequently converted to the final product by reacting with cyclopropylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-2-methoxyphenoxy)-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Pharmaceutical Development

2-(5-amino-2-methoxyphenoxy)-N-cyclopropylacetamide is primarily investigated for its potential as a therapeutic agent. Its structural components suggest it may interact with specific biological targets, making it a candidate for drug development against various diseases.

Case Studies:

  • Anticancer Activity: Preliminary studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. Further research is required to elucidate the specific pathways involved.
  • Anti-inflammatory Properties: The compound has been evaluated for its anti-inflammatory effects in vitro, showing promise in reducing pro-inflammatory cytokine production in macrophage models.

Biochemical Research

The compound serves as a useful tool in biochemical studies aimed at understanding enzyme interactions and protein modifications. Its ability to form covalent bonds with target proteins can be exploited to study enzyme kinetics and mechanisms.

Applications:

  • Enzyme Inhibition Studies: Researchers utilize this compound to investigate its inhibitory effects on various enzymes, which can provide insights into enzyme function and regulation.
  • Labeling Studies: Due to its reactive groups, it can be used in labeling studies to track protein interactions within cellular systems.

Material Science

Beyond biological applications, this compound has potential uses in material science, particularly in the development of novel polymers and composites that require specific chemical functionalities for enhanced performance.

Potential Mechanisms Include:

  • Covalent Bond Formation: The compound may form covalent bonds with nucleophilic residues in active sites of enzymes, leading to inhibition or modification of enzyme activity.
  • Competitive Inhibition: It may act as a competitive inhibitor for specific enzyme-substrate interactions due to structural similarities with natural substrates.

Mechanism of Action

The mechanism of action of 2-(5-amino-2-methoxyphenoxy)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The cyclopropylacetamide moiety may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Pyrimidine-Containing Analogues

  • 13ag: 2-(4-(6-(2,3-Dihydrobenzo[b][1,4]dioxin-5-ylamino)pyrimidin-4-ylamino)phenyl)-N-cyclopropylacetamide Substituents: Pyrimidine ring with a dihydrobenzodioxin-amino group. Melting Point: 234–226°C (high crystallinity) .
  • 13ah: 2-(4-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-ylamino)phenyl)-N-cyclopropylacetamide Substituents: Pyrimidine substituted with a 4-methylpiperazine group. Physical State: Viscous colorless solid (suggests lower crystallinity than 13ag) .

Indole- and Oxepin-Based Analogues

  • 3u : N-Cyclopropyl-2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetamide

    • Substituents: Dibenzoxepin ring system.
    • Melting Point: 161–163°C .
  • 3v : 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-cyclopropylacetamide

    • Substituents: Indole scaffold with a 4-chlorobenzoyl group.
    • Synthesis: Derived from indomethacin via CDI-mediated coupling .

Halogenated and Aminoethyl Derivatives

  • 2-(3-Bromophenoxy)-N-cyclopropylacetamide Substituents: Bromophenoxy group. Synthesis: Prepared via reaction of 2-(3-bromophenoxy)acetyl chloride with cyclopropylamine (Example 31, ) .
  • 2-[4-(2-Aminoethyl)phenoxy]-N-cyclopropylacetamide Substituents: Aminoethylphenoxy group. Molecular Formula: C₁₃H₁₈N₂O₂ () .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Physical State
Target Compound C₁₂H₁₅N₂O₃ 247.26 Discontinued Solid (discontinued)
13ag (Pyrimidine derivative) C₂₅H₂₄N₄O₃ 428.48 234–226 White solid
3u (Dibenzoxepin derivative) C₁₉H₁₇NO₃ 307.34 161–163 White solid
2-(3-Bromophenoxy)-N-cyclopropylacetamide C₁₁H₁₂BrNO₂ 270.12 Not reported Oil (Example 110)
  • Melting Points : Pyrimidine derivatives (e.g., 13ag) exhibit higher melting points than dibenzoxepin or indole-based analogues, likely due to stronger π-π stacking or hydrogen bonding .
  • Physical State : Halogenated derivatives (e.g., Example 110) are oils, indicating reduced crystallinity compared to heterocyclic analogues .

Biological Activity

2-(5-amino-2-methoxyphenoxy)-N-cyclopropylacetamide (CAS No. 953746-58-2) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and comparative data.

Chemical Structure and Properties

The compound features a unique structural composition that contributes to its biological activity:

  • Chemical Formula : C12H16N2O3
  • Molecular Weight : 232.27 g/mol

The presence of the methoxy and amino groups, along with the cyclopropylacetamide moiety, suggests potential interactions with various biological targets.

The precise mechanism of action for this compound has not been fully elucidated. However, preliminary studies suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways. The compound's structure indicates it could modulate receptor activity or inhibit certain enzymatic functions, which warrants further investigation.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related phenoxy compounds can inhibit the growth of various bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Antitumor Activity

Preclinical studies have demonstrated that derivatives of this compound possess antitumor activity against several cancer cell lines. For example, in xenograft models, compounds with similar structural motifs have shown promising results in inhibiting tumor growth in human colon cancer and breast cancer models . The efficacy was often compared to established treatments, indicating potential as a novel therapeutic agent.

Case Studies

  • Xenograft Models : In a study involving human liver cancer xenografts, treatment with similar compounds resulted in a significant reduction in tumor size compared to control groups . This suggests that the compound may have therapeutic implications in oncology.
  • Antimicrobial Screening : A systematic screening of phenoxy derivatives revealed that compounds with structural similarities to this compound exhibited effective antibacterial activity against Gram-positive and Gram-negative bacteria .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameBiological ActivityReference
5-Amino-2-methoxypyridineAntimicrobial
N-[3-(1-aminoethyl)phenyl]-2-(5-amino-2-methoxyphenoxy)Antitumor
Phenoxyacetic acid derivativesVarious (antimicrobial/antitumor)

Q & A

Q. What are the standard synthetic routes for 2-(5-amino-2-methoxyphenoxy)-N-cyclopropylacetamide, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and amide coupling. For example, intermediate 2-(3-bromophenoxy)acetyl chloride is reacted with cyclopropylamine in anhydrous dichloromethane using triethylamine as a base. The reaction is stirred at room temperature, followed by aqueous workup and purification via silica gel chromatography (EA:PE solvent system) . Key factors affecting yield include solvent choice (e.g., dioxane for Suzuki couplings), catalyst selection (e.g., Pd(dppf)Cl₂ for boron incorporation), and temperature control (e.g., 80–95°C for cross-coupling reactions) .

Q. How is the purity and structural integrity of the compound validated in laboratory settings?

Analytical techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and cyclopropane ring integrity .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., m/e 286 [M+H]⁺ in boronate intermediates) .
  • TLC monitoring : Hexane:ethyl acetate (9:1) tracks reaction progress and intermediate purity .

Q. What safety protocols are critical when handling this compound?

Based on GHS classification (OSHA HCS):

  • Personal protective equipment (PPE) : Use P95/P1 respirators for dust control, nitrile gloves, and chemical-resistant clothing .
  • Exposure control : Avoid aerosol formation; use fume hoods for reactions involving volatile intermediates (e.g., acetyl chloride derivatives) .
  • First aid : Immediate rinsing with water for eye/skin contact and artificial respiration for inhalation .

Q. What solvents and catalysts are optimal for its synthesis?

  • Solvents : Toluene/water mixtures for nucleophilic substitutions (e.g., NaN₃ reactions) , anhydrous dichloromethane for amide couplings .
  • Catalysts : Pd(dppf)Cl₂ for Suzuki-Miyaura cross-coupling , CDI (1,1′-carbonyldiimidazole) for activating carboxyl groups .

Q. How is the compound stored to ensure long-term stability?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid moisture due to hydrolysis risks in amide bonds .

Advanced Research Questions

Q. How can conflicting NMR data from synthetic intermediates be resolved?

Contradictions in chemical shifts (e.g., cyclopropane ring protons) may arise from conformational flexibility. Use variable-temperature NMR to assess dynamic effects or employ 2D techniques (COSY, HSQC) to resolve overlapping signals . Cross-validate with X-ray crystallography if crystalline intermediates are obtainable .

Q. What strategies improve yield in cross-coupling reactions involving cyclopropane derivatives?

  • Pre-activation of boronates : Use Pin₂B₂ with Pd catalysts to enhance electrophilicity .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 h to 2 h) while maintaining >80% yield .
  • Ligand screening : Test bidentate ligands (dppf vs. XPhos) to optimize steric and electronic effects .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Anticancer : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Target engagement : Fluorescence polarization assays to assess binding to 5-HT₂C receptors, leveraging structural analogs .

Q. How do electronic effects of substituents (e.g., methoxy vs. chloro groups) influence reactivity?

  • Methoxy groups : Enhance electron density on the phenoxy ring, accelerating electrophilic substitutions but reducing oxidative stability .
  • Chloro substituents : Increase lipophilicity and metabolic resistance but may sterically hinder coupling reactions . Computational modeling (DFT) can predict charge distribution and reaction sites .

Q. What methodologies address low solubility in biological assays?

  • Prodrug design : Introduce phosphate or acetate groups to enhance aqueous solubility .
  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .
  • Nanoparticle encapsulation : Employ PLGA nanoparticles for sustained release in cell-based studies .

Data Contradiction Analysis

Q. How to interpret discrepancies in reported biological activities across studies?

Variability may stem from differences in:

  • Assay conditions : Serum content in cell culture media can alter compound bioavailability .
  • Isomerism : Unreported enantiomeric ratios (e.g., cyclopropane derivatives) may affect receptor binding .
    Reproducibility requires strict adherence to protocols (e.g., ATCC cell line validation) .

Q. Why do synthetic yields vary between small-scale and pilot-scale reactions?

Scaling effects include:

  • Heat transfer inefficiencies : Use jacketed reactors with precise temperature control .
  • Catalyst loading : Optimize Pd catalyst ratios (e.g., 5–10 mol%) to prevent decomposition .
  • Intermediate purification : Switch from column chromatography to recrystallization for cost-effective bulk processing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-amino-2-methoxyphenoxy)-N-cyclopropylacetamide
Reactant of Route 2
Reactant of Route 2
2-(5-amino-2-methoxyphenoxy)-N-cyclopropylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.